molecular formula C7H9BrF2 B1382719 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane CAS No. 2091619-22-4

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane

Cat. No.: B1382719
CAS No.: 2091619-22-4
M. Wt: 211.05 g/mol
InChI Key: SNNLQVNCIURNSI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,1-difluorospiro[23]hexane is an organic compound with the molecular formula C7H10BrF2 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane typically involves the reaction of a suitable precursor with bromine and fluorine sources. One common method is the bromination of a difluorinated spiro compound, followed by purification steps to isolate the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-1-fluorospiro[2.3]hexane
  • 5-(Chloromethyl)-1,1-difluorospiro[2.3]hexane
  • 5-(Bromomethyl)-1,1-dichlorospiro[2.3]hexane

Uniqueness

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens in a spiro structure makes it a valuable compound for various chemical applications.

Properties

IUPAC Name

5-(bromomethyl)-2,2-difluorospiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2/c8-3-5-1-6(2-5)4-7(6,9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLQVNCIURNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091619-22-4
Record name 5-(bromomethyl)-1,1-difluorospiro[2.3]hexane
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